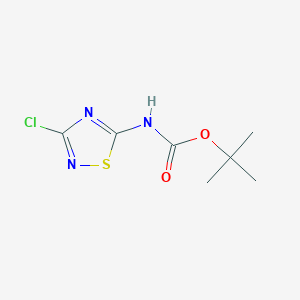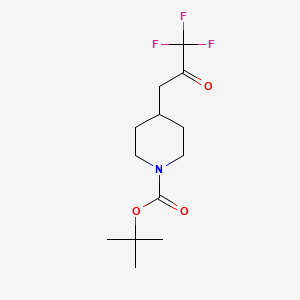![molecular formula C10H6BrClN2 B1532423 5-Bromo-6'-cloro-[2,3']bipiridinilo CAS No. 1187164-12-0](/img/structure/B1532423.png)
5-Bromo-6'-cloro-[2,3']bipiridinilo
Descripción general
Descripción
5-Bromo-6’-chloro-[2,3’]bipyridinyl is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Physical and Chemical Properties Analysis
5-Bromo-6’-chloro-[2,3’]bipyridinyl is a solid substance . It has a molecular weight of 231.48 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Investigación Antimicrobiana
El 5-Bromo-6’-Cloro-2,3’-bipiridina se ha explorado por su potencial en la creación de nuevos agentes antimicrobianos. Los derivados de la bipiridina, como la imidazo[4,5-b]piridina, han mostrado resultados prometedores en la lucha contra las infecciones bacterianas . La naturaleza halogenada de este compuesto puede contribuir a su bioactividad, convirtiéndolo en un andamiaje valioso en el desarrollo de nuevos fármacos antimicrobianos.
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Se utiliza en la preparación de varios sistemas heterocíclicos polifuncionalizados, que son cruciales en la síntesis de moléculas orgánicas complejas . Su estructura única permite la creación de compuestos orgánicos diversos e intrincados.
Química Medicinal
En la química medicinal, el 5-Bromo-6’-Cloro-2,3’-bipiridina se utiliza como precursor de moléculas biológicamente activas. Ha participado en la síntesis de compuestos con potencial actividad antitumoral y la inhibición de las quinasas, que son dianas importantes en la terapia del cáncer .
Ciencia de Materiales
El derivado de la bipiridina también es significativo en la ciencia de los materiales. Puede actuar como un ligando para los catalizadores, que son esenciales en varias reacciones químicas y procesos industriales. Su capacidad para coordinarse con centros metálicos lo convierte en un componente valioso en el desarrollo de nuevos materiales .
Química Analítica
En la química analítica, el 5-Bromo-6’-Cloro-2,3’-bipiridina puede utilizarse como un estándar o reactivo en varios métodos analíticos. Su estructura y propiedades bien definidas permiten mediciones precisas y exactas, que son cruciales en los estudios analíticos .
Estudios Ambientales
La investigación sobre el impacto ambiental de los compuestos halogenados incluye el estudio de derivados como el 5-Bromo-6’-Cloro-2,3’-bipiridina. Comprender su comportamiento y descomposición en el medio ambiente es crucial para evaluar su huella ecológica y su potencial como compuesto ambientalmente benigno .
Investigación Bioquímica
En bioquímica, se está investigando el papel de este compuesto en el contexto de las vías y reacciones bioquímicas. Sus interacciones con enzimas y otras biomoléculas pueden proporcionar información sobre el diseño de ensayos bioquímicos y el desarrollo de herramientas de diagnóstico .
Química Supramolecular
Por último, el 5-Bromo-6’-Cloro-2,3’-bipiridina se utiliza en la química supramolecular para crear arquitecturas complejas. Su capacidad para formar complejos estables con metales y otras moléculas orgánicas se explota para construir ensamblajes moleculares con funciones específicas .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
5-bromo-2-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVHYCXBVCNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299556 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-12-0 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)


![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)


![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)


